Cas no 2172621-41-7 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid
- EN300-1544014
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid
- 2172621-41-7
-
- インチ: 1S/C24H26N2O7/c1-15(22(27)26-33-21(14-31-2)23(28)29)11-12-25-24(30)32-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-11,20-21H,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/b15-11+
- InChIKey: HIEPNUDRCMIEER-RVDMUPIBSA-N
- ほほえんだ: O(C(NC/C=C(\C)/C(NOC(C(=O)O)COC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.17400117g/mol
- どういたいしつりょう: 454.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 704
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1544014-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1544014-0.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1544014-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1544014-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1544014-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1544014-10.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1544014-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1544014-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1544014-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1544014-0.05g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |
2172621-41-7 | 0.05g |
$2829.0 | 2023-06-05 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acidに関する追加情報
Introduction to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid (CAS No. 2172621-41-7)
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172621-41-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, multiple functional groups, and a propanoic acid backbone. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and therapeutic development.
The fluorene moiety, a prominent feature in this compound, is well-known for its stability and fluorescence properties. These characteristics make fluorene derivatives valuable in various applications, including as probes in biochemical assays and as components in advanced materials. In the context of pharmaceuticals, the fluorene group can enhance the solubility and bioavailability of drug molecules, making it an attractive scaffold for medicinal chemists.
Another critical component of this compound is the methoxycarbonyl group, which is attached to an amino function. This group is often employed in peptide mimetics and peptidomimetics due to its ability to mimic the amide bond found in proteins. The incorporation of such groups into drug candidates can lead to improved binding affinity and selectivity against biological targets. Furthermore, the amino group in the molecule provides a site for further derivatization, allowing for the creation of more complex molecular architectures.
The methylbut-2-enamidoxy moiety adds another layer of complexity to this compound. This structural unit combines a methyl group with a butenamide backbone, which can influence both the physical properties and biological activity of the molecule. Butenamides are known for their role as pharmacophores in various therapeutic agents, often contributing to their efficacy by interacting with specific biological targets.
The final structural element worth mentioning is the 3-methoxypropanoic acid moiety. This group introduces a carboxylic acid functionality, which is commonly used in drug design due to its ability to form hydrogen bonds and participate in salt formation. The methoxy substituent on the propanoic acid backbone can further modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more thoroughly. By leveraging these tools, scientists have been able to predict how 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid might interact with various biological targets. These studies have revealed promising opportunities for its use in developing novel therapeutic agents.
In particular, research has focused on understanding how this compound might interact with enzymes and receptors involved in inflammatory pathways. The structural features of this molecule suggest that it could exhibit anti-inflammatory properties by modulating key signaling cascades. Additionally, its ability to cross cell membranes efficiently makes it a candidate for topical applications where systemic absorption is desired.
Another area of interest has been the potential use of this compound as a precursor for more complex drug candidates. By leveraging its versatile functional groups, researchers can design derivatives that target specific diseases more effectively. For instance, modifications to the fluorene moiety could enhance photodynamic therapy applications, while alterations to the amino and carboxylic acid functionalities could improve binding affinity for therapeutic targets.
The synthesis of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce such intricate molecules on a scalable basis.
One particularly innovative approach has been the use of flow chemistry techniques to streamline the synthesis process. Flow chemistry allows for precise control over reaction conditions, reducing unwanted side products and improving overall efficiency. This method has been particularly useful in constructing complex molecules like this one, where multiple steps are required to achieve the desired product.
Furthermore, green chemistry principles have guided efforts to develop more sustainable synthetic routes for this compound. By minimizing waste and using environmentally friendly solvents, researchers have been able to produce 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid with reduced environmental impact.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as materials science and biotechnology. For example, its fluorescence properties make it suitable for use as a fluorescent probe in cellular studies, allowing researchers to visualize biological processes with high precision.
In conclusion,2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid (CAS No. 2172621-41-7) represents a promising candidate for further research and development in multiple fields. Its unique structural features offer numerous opportunities for creating novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in advancing scientific knowledge and technological innovation.
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